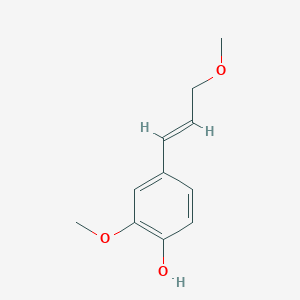

2-Methoxy-4-(3-methoxy-1-propenyl)-phenol

Descripción general

Descripción

"2-Methoxy-4-[(1e)-3-Methoxyprop-1-En-1-Yl]phenol" is a chemical compound that falls within the category of organic compounds known for their potential applications in various fields, including material science and pharmacology. While direct studies on this specific compound are limited, insights can be drawn from related research.

Synthesis Analysis

The synthesis of similar compounds typically involves reactions such as condensation of aldehydes or ketones with primary amines, demonstrating the versatile routes available for creating complex molecules including Schiff bases and their derivatives. A study by Kusumaningrum et al. (2021) describes the synthesis of a Schiff base compound through a stirrer method, highlighting the efficiency of such synthetic routes (Kusumaningrum et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds similar to "2-Methoxy-4-[(1e)-3-Methoxyprop-1-En-1-Yl]phenol" has been characterized by various spectroscopic techniques, including NMR, IR, and X-ray diffraction. For example, the structure and dynamic characteristics of a water-ethanol-2-methoxy-4-(2-hydroxypropyl)phenol mixture were studied under subcritical conditions, revealing the formation of hydrogen bonds between molecules (Bogdan et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving similar compounds can include azo-coupling reactions, as seen in the synthesis of 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol by Micheletti et al. (2020). These reactions are essential for creating complex organic molecules with specific functional properties (Micheletti et al., 2020).

Physical Properties Analysis

The physical properties of organic compounds like "2-Methoxy-4-[(1e)-3-Methoxyprop-1-En-1-Yl]phenol" can be significantly influenced by their molecular structure. For instance, Varfolomeev et al. (2010) conducted thermochemical and spectroscopic studies on methoxyphenols, providing insights into their stability and reactivity (Varfolomeev et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of such compounds, are closely linked to their molecular geometry and the presence of functional groups. Studies on Schiff bases and related compounds demonstrate their potential as antioxidants and in applications requiring specific chemical interactions (Kusumaningrum et al., 2021).

Aplicaciones Científicas De Investigación

Molecular Docking and Quantum Chemical Calculations

- A study by Viji et al. (2020) explored the molecular structure and spectroscopic data of a similar compound, focusing on its molecular parameters, intramolecular charge transfer, and biological effects predicted through molecular docking results.

Chemistry of Reactive Lignin Intermediates

- Research on the products of addition of methanol and water to vinyl-substituted quinone methides, which include similar compounds, was conducted by Hemmingson (1977). This study contributes to understanding the chemistry of lignin intermediates.

Fluorescence Spectral Studies

- An investigation into the interaction of similar phenolic compounds with Bovine Serum Albumin (BSA) was done by Ghosh et al. (2016), providing insights into the binding and quenching mechanisms.

Phenol Derivatives from Stereum hirsutum

- Research by Duan et al. (2015) identified new phenol derivatives, including structures similar to the target compound, from Stereum hirsutum, illustrating the diversity of naturally occurring phenolic compounds.

Molecular Docking Studies for Therapeutic Potential

- A study by Nair et al. (2014) synthesized derivatives of similar compounds and explored their inhibitory effects towards various protein receptors, highlighting their potential therapeutic applications.

Dynamic Characteristics in Subcritical Conditions

- The structural and dynamic parameters of a three-component mixture involving a similar compound were analyzed by Bogdan et al. (2021), focusing on hydrogen bond formation and stability under subcritical conditions.

Anticancer Activity Studies

- The anticancer activity of a compound structurally similar to the target molecule was assessed by Sukria et al. (2020) against T47D breast cancer cells, contributing to cancer research.

Spin Interaction in Metal Complexes

- Orio et al. (2010) investigated Schiff bases similar to the target compound, analyzing their zinc bis-phenolate complexes and their magnetic properties. This study aids in understanding the spin interactions in metal complexes (Orio et al., 2010).

Inhibition of Signal Transducers in Arthritis

- A synthetic derivative of the target compound was examined for its anti-arthritic properties by inhibiting STAT3 activation, as presented in the research by Son et al. (2016).

Mecanismo De Acción

Target of Action

Gamma-Methoxyisoeugenol, also known as 2-Methoxy-4-[(1e)-3-Methoxyprop-1-En-1-Yl]phenol or 2-Methoxy-4-(3-methoxyprop-1-en-1-yl)phenol, is primarily recognized as an anticoagulant agent . The primary targets of this compound are the components involved in the coagulation cascade, specifically those affecting thrombin time .

Mode of Action

The compound interacts with its targets by prolonging the thrombin time, a measure of the time it takes for a clot to form in the blood . This interaction results in an anticoagulant effect, reducing the ability of the blood to clot and thus preventing thrombosis .

Biochemical Pathways

Given its anticoagulant properties, it can be inferred that it impacts the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . The downstream effects of this interaction would include a reduction in clot formation and a potential prevention of conditions such as deep vein thrombosis and pulmonary embolism.

Result of Action

The primary result of Gamma-Methoxyisoeugenol’s action is a significant prolongation of thrombin time . This means that it takes longer for blood to clot, which can be beneficial in conditions where there is a risk of harmful clot formation. , another measure of blood coagulation.

Análisis Bioquímico

Biochemical Properties

2-Methoxy-4-[(1e)-3-Methoxyprop-1-En-1-Yl]phenol plays a significant role in biochemical reactions, particularly due to its antioxidant properties. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The compound’s phenolic structure allows it to scavenge free radicals, thereby protecting biomolecules from oxidative damage. Additionally, 2-Methoxy-4-[(1e)-3-Methoxyprop-1-En-1-Yl]phenol can modulate the activity of enzymes such as lipoxygenase and cyclooxygenase, which are involved in inflammatory pathways .

Cellular Effects

2-Methoxy-4-[(1e)-3-Methoxyprop-1-En-1-Yl]phenol exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, including the NF-κB pathway, which plays a crucial role in regulating immune responses and inflammation. The compound can also affect gene expression by modulating transcription factors and epigenetic markers. In terms of cellular metabolism, 2-Methoxy-4-[(1e)-3-Methoxyprop-1-En-1-Yl]phenol has been observed to enhance mitochondrial function and reduce oxidative stress .

Molecular Mechanism

At the molecular level, 2-Methoxy-4-[(1e)-3-Methoxyprop-1-En-1-Yl]phenol exerts its effects through various mechanisms. It can bind to and inhibit the activity of specific enzymes, such as cyclooxygenase, thereby reducing the production of pro-inflammatory mediators. The compound also interacts with nuclear receptors, influencing gene expression and cellular responses. Additionally, 2-Methoxy-4-[(1e)-3-Methoxyprop-1-En-1-Yl]phenol can modulate signaling pathways by affecting the phosphorylation status of key proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methoxy-4-[(1e)-3-Methoxyprop-1-En-1-Yl]phenol can vary over time. The compound is relatively stable under standard conditions, but its activity may decrease upon prolonged exposure to light and air. In vitro studies have shown that 2-Methoxy-4-[(1e)-3-Methoxyprop-1-En-1-Yl]phenol can maintain its antioxidant properties over extended periods, although its efficacy may diminish with time. Long-term studies in vivo have indicated that the compound can exert sustained anti-inflammatory and antioxidant effects .

Dosage Effects in Animal Models

The effects of 2-Methoxy-4-[(1e)-3-Methoxyprop-1-En-1-Yl]phenol in animal models are dose-dependent. At lower doses, the compound exhibits beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, it may cause adverse effects, including hepatotoxicity and gastrointestinal disturbances. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

2-Methoxy-4-[(1e)-3-Methoxyprop-1-En-1-Yl]phenol is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion. The compound’s metabolism can influence metabolic flux and alter the levels of specific metabolites in the body .

Transport and Distribution

Within cells and tissues, 2-Methoxy-4-[(1e)-3-Methoxyprop-1-En-1-Yl]phenol is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound’s lipophilic nature allows it to readily cross cell membranes and distribute within various cellular compartments .

Propiedades

IUPAC Name |

2-methoxy-4-(3-methoxyprop-1-enyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-13-7-3-4-9-5-6-10(12)11(8-9)14-2/h3-6,8,12H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBENKNZHVXGNTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC=CC1=CC(=C(C=C1)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30737998 | |

| Record name | 2-Methoxy-4-(3-methoxyprop-1-en-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63644-71-3 | |

| Record name | 2-Methoxy-4-(3-methoxyprop-1-en-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.